N-(1-(3-ethoxy-4-(trifluoromethyl)benzyl)piperidin-4-yl)benzo[d]oxazol-2-amine
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Overview
Description
N-(1-(3-ethoxy-4-(trifluoromethyl)benzyl)piperidin-4-yl)benzo[d]oxazol-2-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a benzo[d]oxazole moiety, and a trifluoromethyl group, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3-ethoxy-4-(trifluoromethyl)benzyl)piperidin-4-yl)benzo[d]oxazol-2-amine typically involves multiple steps, including the formation of the piperidine ring, the introduction of the trifluoromethyl group, and the coupling of the benzo[d]oxazole moiety. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling with Benzo[d]oxazole: The final step involves coupling the piperidine intermediate with a benzo[d]oxazole derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(1-(3-ethoxy-4-(trifluoromethyl)benzyl)piperidin-4-yl)benzo[d]oxazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(1-(3-ethoxy-4-(trifluoromethyl)benzyl)piperidin-4-yl)benzo[d]oxazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-(3-ethoxy-4-(trifluoromethyl)benzyl)piperidin-4-yl)benzo[d]oxazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins .
Comparison with Similar Compounds
Similar Compounds
N-(4-(trifluoromethyl)benzyl)piperidine: Shares the trifluoromethyl and piperidine moieties but lacks the benzo[d]oxazole group.
Benzo[d]oxazol-2-amine derivatives: Compounds with similar benzo[d]oxazole structures but different substituents.
Uniqueness
N-(1-(3-ethoxy-4-(trifluoromethyl)benzyl)piperidin-4-yl)benzo[d]oxazol-2-amine is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the benzo[d]oxazole moiety contributes to its potential biological activity.
Properties
Molecular Formula |
C22H24F3N3O2 |
---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
N-[1-[[3-ethoxy-4-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C22H24F3N3O2/c1-2-29-20-13-15(7-8-17(20)22(23,24)25)14-28-11-9-16(10-12-28)26-21-27-18-5-3-4-6-19(18)30-21/h3-8,13,16H,2,9-12,14H2,1H3,(H,26,27) |
InChI Key |
JQIVPOOMUFGMRU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCC(CC2)NC3=NC4=CC=CC=C4O3)C(F)(F)F |
Origin of Product |
United States |
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